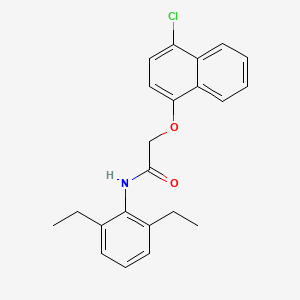![molecular formula C22H19ClN2O2S B3641664 2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide](/img/structure/B3641664.png)
2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide
Overview
Description
2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a carbamoyl group, and a methylsulfanyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-methylphenylamine to form an intermediate, which is then reacted with 5-methylsulfanylbenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated hydrocarbons.
Substitution: Azides or thiocyanates.
Scientific Research Applications
2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-[(4-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide
- 2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-4-methylsulfanylbenzamide
Uniqueness
2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chloro group and the position of the methylsulfanyl group contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-[2-[(3-methylphenyl)carbamoyl]phenyl]-5-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c1-14-6-5-7-15(12-14)24-21(26)17-8-3-4-9-20(17)25-22(27)18-13-16(28-2)10-11-19(18)23/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKXYOJZILVZPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)SC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-({[(4-chlorophenyl)thio]acetyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B3641590.png)

![N-[4-(benzyloxy)phenyl]-1-methoxy-2-naphthamide](/img/structure/B3641604.png)
![N-(3-chloro-4-methylphenyl)-2-{[1-chloro-4-(4-morpholinyl)-2-naphthyl]oxy}acetamide](/img/structure/B3641609.png)
![N-(2,3-dimethylphenyl)-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimid in-2-ylthio))acetamide](/img/structure/B3641616.png)
![2-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)benzamide](/img/structure/B3641636.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,4-dimethylbenzamide](/img/structure/B3641641.png)

![2-[2-(2-biphenylylamino)-2-oxoethoxy]-N-2-pyridinylbenzamide](/img/structure/B3641651.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3641653.png)

![N-[2-chloro-5-(propionylamino)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3641656.png)
![N-[4-(aminosulfonyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B3641662.png)
![3-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-4-methylbenzamide](/img/structure/B3641672.png)
